2-chloro-5-[(4Z)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
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Overview
Description
2-chloro-5-[(4Z)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is a complex organic compound that features a unique structure combining an indole moiety, a pyrazole ring, and a benzoic acid derivative. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(4Z)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 1H-indole-3-carbaldehyde with a suitable pyrazole derivative under acidic or basic conditions to form the intermediate. This intermediate is then subjected to further reactions, such as chlorination and carboxylation, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[(4Z)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce various substituted benzoic acid derivatives .
Scientific Research Applications
2-chloro-5-[(4Z)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-[(4Z)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The pyrazole ring can also contribute to the compound’s biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A precursor in the synthesis of the compound.
Pyrazole derivatives: Compounds with similar structures and potential biological activities.
Benzoic acid derivatives: Compounds with similar chemical properties and applications.
Uniqueness
The uniqueness of 2-chloro-5-[(4Z)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid lies in its combination of an indole moiety, a pyrazole ring, and a benzoic acid derivative, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C20H14ClN3O3 |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
2-chloro-5-[4-[(Z)-indol-3-ylidenemethyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoic acid |
InChI |
InChI=1S/C20H14ClN3O3/c1-11-15(8-12-10-22-18-5-3-2-4-14(12)18)19(25)24(23-11)13-6-7-17(21)16(9-13)20(26)27/h2-10,23H,1H3,(H,26,27)/b12-8+ |
InChI Key |
RCAHZCWIKRYMEV-XYOKQWHBSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC(=C(C=C2)Cl)C(=O)O)/C=C/3\C=NC4=CC=CC=C43 |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=C(C=C2)Cl)C(=O)O)C=C3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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